2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cavoxin is a phytotoxin produced by the fungus Phoma cavaCavoxin is characterized as a 2,3,4,6-tetrasubstituted benzoic acid and has been shown to cause vascular browning and rapid wilting of tomato leaves .
Preparation Methods
Cavoxin is typically isolated from the culture filtrates of Phoma cava. The production of cavoxin can be optimized through fermentation processes. The stirred condition in the fermentation process has been found to significantly increase the production of cavoxin compared to static conditions . High-performance liquid chromatography (HPLC) methods have been developed to quantify cavoxin in the culture filtrates .
Chemical Reactions Analysis
Cavoxin undergoes various chemical reactions, including oxidation and reduction. The compound can be converted to cavoxone, a related chroman-4-one, through acid treatment . Common reagents and conditions used in these reactions include strong acids and oxidizing agents. The major products formed from these reactions are typically derivatives of benzoic acid and chroman-4-one .
Scientific Research Applications
Agriculture: Cavoxin is being explored as a natural herbicide and fungicide due to its phytotoxic properties.
Biopesticides: Cavoxin, along with other natural products, is being evaluated for its use as a biopesticide.
Cultural Heritage Conservation: Cavoxin has been investigated for its antimicrobial properties and potential use in the conservation of cultural heritage.
Mechanism of Action
The mechanism of action of cavoxin involves its interaction with cellular components of the target organisms. Cavoxin disrupts the cellular processes of pathogenic fungi, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the fungal cell wall and membrane integrity .
Comparison with Similar Compounds
Cavoxin is similar to other phytotoxins produced by fungi, such as epi-epoformin, seiridin, and sphaeropsidone. . cavoxin is unique in its specific structure and the particular fungi it targets. Its effectiveness and safety profile make it a promising candidate for various applications.
Conclusion
Cavoxin is a versatile compound with significant potential in agriculture, biopesticides, and cultural heritage conservation. Its unique properties and effectiveness against pathogenic fungi make it a valuable tool for researchers and industry professionals. Further studies are needed to fully understand its mechanism of action and to optimize its production and application methods.
Properties
CAS No. |
101241-17-2 |
---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic acid |
InChI |
InChI=1S/C17H20O6/c1-3-4-5-6-7-8-12(19)15-13(23-2)9-11(10-18)14(16(15)20)17(21)22/h5-9,18,20H,3-4,10H2,1-2H3,(H,21,22)/b6-5+,8-7+ |
InChI Key |
NLNHSFBYVSNFRF-BSWSSELBSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)C1=C(C=C(C(=C1O)C(=O)O)CO)OC |
Canonical SMILES |
CCCC=CC=CC(=O)C1=C(C=C(C(=C1O)C(=O)O)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.